tert-Butyl 4-(2-methyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-[2-methyl-5-(trifluoromethyl)benzimidazol-1-yl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F3N3O2/c1-12-23-15-11-13(19(20,21)22)5-6-16(15)25(12)14-7-9-24(10-8-14)17(26)27-18(2,3)4/h5-6,11,14H,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOKYDMXRNJEMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3CCN(CC3)C(=O)OC(C)(C)C)C=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of o-Phenylenediamine Derivatives
The benzimidazole ring is typically formed via acid-catalyzed cyclization of o-phenylenediamine derivatives with carbonyl sources. For the 2-methyl-5-(trifluoromethyl) substitution pattern:
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Starting Material : 4-Methyl-2-(trifluoromethyl)-1,2-diaminobenzene is synthesized through nitration and reduction of a precursor aromatic amine.
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Cyclization : Reacting the diamine with formic acid (HCOOH) or triethyl orthoformate under reflux conditions yields 2-methyl-5-(trifluoromethyl)-1H-benzimidazole.
Alternative Routes via Trichloroacetimidates
For 2-carboxybenzimidazoles, trichloroacetimidate intermediates can be hydrolyzed to introduce substituents. However, this method requires adaptation for methyl and trifluoromethyl groups.
Functionalization of the Piperidine Moiety
Synthesis of Boc-Protected Piperidine Intermediates
tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate is a critical intermediate for alkylation:
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Reduction of Ketones : Boc-protected piperidin-4-one is reduced using NaBH4 in methanol at −10°C to yield tert-butyl 4-hydroxypiperidine-1-carboxylate.
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Chlorination : Treatment with thionyl chloride (SOCl2) converts the hydroxyl group to a chloromethyl group.
Coupling Strategies
N-Alkylation of Benzimidazole
The benzimidazole’s NH group undergoes alkylation with tert-butyl 4-(bromomethyl)piperidine-1-carboxylate:
Mitsunobu Coupling
For hydroxyl-containing intermediates, Mitsunobu reaction links the benzimidazole to piperidine:
Integrated Synthetic Pathway
A consolidated route combining the above steps is outlined below:
Analytical Characterization
Key spectral data for the target compound:
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1H NMR (CDCl3) : δ 1.47 (s, 9H, Boc), 2.24 (s, 3H, CH3), 3.18–3.42 (m, 2H, piperidine), 4.74 (br s, 1H, NH), 7.20–7.60 (m, 3H, aromatic).
Challenges and Optimization
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Regioselectivity : Ensuring substitution at N1 of benzimidazole requires careful control of reaction stoichiometry.
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Trifluoromethyl Stability : Harsh acidic conditions may cleave the CF3 group; mild cyclization protocols (e.g., BF3·OEt2 catalysis) are preferred.
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Boc Deprotection Risks : Alkylation conditions must avoid Boc cleavage (e.g., avoid strong acids).
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| N-Alkylation | High scalability, simple conditions | Moderate yields |
| Mitsunobu | Regioselective | Requires hydroxyl intermediates |
| Reductive Amination | Compatible with amines | Multi-step synthesis |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoimidazole moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the benzoimidazole ring using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, amines, thiols.
Major Products
Oxidation: Oxidized benzoimidazole derivatives.
Reduction: Reduced benzoimidazole derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly in treating metabolic disorders and central nervous system (CNS) conditions. Research indicates that derivatives of benzimidazole compounds can inhibit enzymes related to metabolic syndrome, including 11β-hydroxysteroid dehydrogenase type 1, which is crucial for managing conditions such as type 2 diabetes and obesity .
Antimicrobial and Anticancer Activities
Studies have demonstrated that related benzimidazole derivatives show promising antimicrobial and anticancer properties. For instance, compounds with similar structures have been tested against Mycobacterium tuberculosis, revealing significant inhibitory effects on vital mycobacterial enzymes . The potential for anticancer applications is also notable, as these compounds may disrupt cancer cell proliferation pathways.
Neuropharmacology
Research suggests that compounds like tert-butyl 4-(2-methyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate may exhibit neuroprotective effects. They could be beneficial in treating neurodegenerative diseases such as Alzheimer's by modulating neurotransmitter systems and reducing oxidative stress .
Case Studies
Several studies have explored the efficacy of similar compounds:
Industrial Applications
Beyond medicinal uses, this compound serves as a valuable intermediate in the pharmaceutical industry for synthesizing various bioactive compounds. Its stability and reactivity make it suitable for large-scale production processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-methyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoimidazole moiety can bind to active sites of enzymes, inhibiting their activity, while the trifluoromethyl group can enhance the compound’s binding affinity and selectivity. The piperidine ring can further modulate the compound’s pharmacokinetic properties, such as absorption and distribution.
Comparison with Similar Compounds
Research Implications
- Kinase Inhibition : The trifluoromethyl group in the target compound mimics ATP’s adenine ring, making it a candidate for kinase inhibitor development (e.g., BET family ).
Biological Activity
tert-Butyl 4-(2-methyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate (CAS No. 1262400-72-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its anticancer, antimicrobial, and other pharmacological effects, supported by data from various studies.
- Molecular Formula : C19H24F3N3O2
- Molecular Weight : 383.41 g/mol
- Structure : The compound features a piperidine ring substituted with a benzo[d]imidazole moiety and a trifluoromethyl group, which may influence its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a derivative of the benzo[d]imidazole class exhibited significant cytotoxicity against various cancer cell lines, with an IC50 value indicating moderate activity against human colon adenocarcinoma and breast cancer cells . The structure-activity relationship (SAR) analysis suggests that modifications in the benzo[d]imidazole core can enhance antiproliferative effects.
| Cell Line | IC50 (µM) |
|---|---|
| Human Colon Adenocarcinoma (HT-29) | 92.4 |
| Human Gastric Carcinoma (GXF 251) | Moderate |
| Human Lung Adenocarcinoma (LXFA 629) | Moderate |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate that it may exhibit activity against certain bacterial strains, although specific MIC values are yet to be determined. The presence of the trifluoromethyl group is hypothesized to play a crucial role in enhancing lipophilicity and membrane permeability, potentially leading to increased antimicrobial efficacy .
Neuroprotective Effects
In addition to its anticancer and antimicrobial activities, there are indications that this compound may possess neuroprotective properties. Compounds with similar structures have shown promise in models of neurodegenerative diseases, suggesting that further exploration could yield beneficial insights into their mechanism of action .
Case Studies and Research Findings
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Case Study on Antiproliferative Activity :
A study published in MDPI demonstrated that derivatives of benzo[d]imidazole showed significant activity against various cancer cell lines. The research focused on the modification of substituents on the benzo[d]imidazole structure to enhance biological activity, revealing that specific substitutions led to improved IC50 values across multiple cell lines . -
Antimicrobial Screening :
An antimicrobial screening conducted on related compounds indicated that those with piperidine structures exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria. The study suggests that further optimization of substituents could enhance these effects .
Q & A
Q. What are the common synthetic routes for synthesizing tert-butyl 4-(2-methyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate, and what critical reaction conditions must be controlled?
The synthesis typically involves two key steps: (1) formation of the 2-methyl-5-(trifluoromethyl)benzimidazole core and (2) coupling with a piperidine derivative. A method analogous to involves nucleophilic substitution under anhydrous conditions using NaH in THF to facilitate the reaction between a benzimidazole intermediate and tert-butyl piperidine-1-carboxylate. Critical conditions include moisture exclusion (to prevent hydrolysis of NaH), controlled temperature (room temperature to 50°C), and stoichiometric precision to avoid side reactions. Purification via column chromatography or recrystallization is essential to isolate the product .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound, and how should data be interpreted?
- NMR : H and C NMR are used to confirm the presence of the tert-butyl group (δ ~1.4 ppm for H), trifluoromethyl (δ ~120 ppm for C), and piperidine ring protons (δ 1.5–3.5 ppm).
- X-ray crystallography : SHELX-based refinement ( ) resolves steric effects from the tert-butyl group and confirms the spatial arrangement of the benzimidazole-piperidine linkage. ORTEP-III ( ) visualizes thermal ellipsoids to assess molecular rigidity.
- Mass spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+ at m/z 414.18) .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Refer to Safety Data Sheets (SDS) for hazards such as acute toxicity (oral, dermal) and respiratory irritation. Use fume hoods, nitrile gloves, and eye protection. Avoid dust formation (). Spills should be neutralized with inert absorbents and disposed as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR shifts) and X-ray crystallography results for this compound?
Discrepancies may arise from dynamic effects in solution (NMR) versus static crystal structures (X-ray). For example, rotational flexibility of the piperidine ring in solution can average NMR signals, while X-ray captures a single conformation. Use variable-temperature NMR to probe dynamic behavior and compare with crystallographic data. Graph-set analysis ( ) can identify hydrogen-bonding networks that stabilize specific conformations in the solid state .
Q. What strategies optimize the coupling reaction between the benzimidazole and piperidine moieties, particularly regarding steric hindrance from the tert-butyl group?
Steric hindrance can reduce reaction yields. Strategies include:
- Pre-activation : Convert the piperidine carboxylate to a more reactive intermediate (e.g., mesylate or tosylate).
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity in biphasic systems.
- Solvent optimization : Polar aprotic solvents like DMF or DMSO improve solubility of bulky intermediates (). Monitor reaction progress via TLC or LC-MS to terminate at optimal conversion .
Q. How do hydrogen-bonding patterns influence the crystal packing and physicochemical properties (e.g., solubility, melting point) of this compound?
The trifluoromethyl group and benzimidazole N-H participate in C–H···F and N–H···O hydrogen bonds, respectively ( ). These interactions create layered or helical packing motifs, increasing melting points and reducing solubility in nonpolar solvents. Computational tools (e.g., Mercury CSD) can model packing efficiency, while experimental solubility assays in varied solvents (e.g., DMSO, ethanol) correlate with crystallographic data .
Q. What analytical methods are recommended for assessing purity and stability under different storage conditions?
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities.
- Accelerated stability studies : Store samples at 40°C/75% RH for 1–3 months and monitor degradation via LC-MS.
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures.
- Karl Fischer titration : Measures hygroscopicity, critical for long-term storage in desiccators .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions and inert atmospheres for moisture-sensitive steps.
- Crystallography : Combine SHELXL refinement () with ORTEP visualization () for accurate structural assignments.
- Data interpretation : Cross-validate spectroscopic and crystallographic results to address dynamic vs. static structural discrepancies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
